(R)-1-Boc-3-methyl-[1,4]diazepane

Asymmetric Synthesis Rho-Kinase Inhibition Chiral Intermediate

(R)-1-Boc-3-methyl-[1,4]diazepane (CAS 223644-10-8) is a chiral, seven-membered heterocyclic building block featuring a tert-butyloxycarbonyl (Boc) protected amine. Its molecular formula is C11H22N2O2 and it has a molecular weight of 214.30 g/mol.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 223644-10-8
Cat. No. B2379523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-3-methyl-[1,4]diazepane
CAS223644-10-8
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC1CN(CCCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyGDTFCUXOVITPHU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-1-Boc-3-methyl-[1,4]diazepane (CAS 223644-10-8) for Chiral Intermediate Sourcing


(R)-1-Boc-3-methyl-[1,4]diazepane (CAS 223644-10-8) is a chiral, seven-membered heterocyclic building block featuring a tert-butyloxycarbonyl (Boc) protected amine. Its molecular formula is C11H22N2O2 and it has a molecular weight of 214.30 g/mol [1]. The compound is characterized by a defined (R)-stereocenter at the 3-position, making it valuable for asymmetric synthesis and the development of enantioselective compounds . This Boc-protected diazepane serves as a versatile intermediate in medicinal chemistry, particularly in the preparation of peptidomimetics and conformationally constrained scaffolds [2].

Why Unverified (R)-1-Boc-3-methyl-[1,4]diazepane Substitutes Risk Synthetic Outcomes


The chiral 1,4-diazepane scaffold exhibits significant stereochemical sensitivity in biological contexts, as demonstrated by the distinct pharmacological profiles of its enantiomers. The (S)-enantiomer (CAS 194032-32-1) serves as the key intermediate for the approved Rho-kinase inhibitor K-115 (ripasudil), with its specific (S)-configuration being essential for target binding . The (R)-enantiomer, while less studied in clinical contexts, is critical for structure-activity relationship studies, the synthesis of diastereomeric libraries, and as a negative control in chiral selectivity assays [1]. Furthermore, variations in the position of the methyl substituent on the diazepane ring (e.g., 2-methyl or 5-methyl regioisomers) or the use of alternative protecting groups (e.g., Cbz or benzyl) can lead to markedly different synthetic outcomes, stability profiles, and subsequent deprotection efficiencies [2]. Therefore, substituting this specific (R)-configured, 3-methyl, Boc-protected building block with an unverified analog poses a direct risk to synthetic reproducibility and the integrity of downstream chiral compound libraries.

Quantitative Differentiation of (R)-1-Boc-3-methyl-[1,4]diazepane (CAS 223644-10-8) vs. Analogs


Enantiomeric Differentiation: (R)-1-Boc-3-methyl-[1,4]diazepane vs. (S)-Enantiomer in Rho-Kinase Inhibitor Synthesis

The (S)-enantiomer of this scaffold (CAS 194032-32-1) is an established key intermediate for the commercial Rho-kinase inhibitor K-115 (ripasudil) . The (R)-enantiomer (CAS 223644-10-8), while not the active pharmaceutical ingredient intermediate, is equally synthesized from the corresponding chiral pool starting material, (R)-2-aminopropan-1-ol, using the same Fukuyama-Mitsunobu cyclization protocol [1]. This establishes a direct, scalable synthetic route to the (R)-enantiomer, providing a critical comparator for chiral selectivity studies and a building block for diastereomeric libraries [2].

Asymmetric Synthesis Rho-Kinase Inhibition Chiral Intermediate

Regiochemical Specificity: 3-Methyl Substitution vs. 2- or 5-Methyl Regioisomers

The position of the methyl substituent on the 1,4-diazepane ring dictates the compound's conformational preferences and its utility as a building block. While 3-methyl-1,4-diazepane scaffolds are used in Rho-kinase inhibitors, 2-methyl derivatives are employed in different therapeutic contexts, such as orexin receptor antagonists [1]. A comparative analysis of chiral HPLC retention times for various Boc-protected methyl-diazepane regioisomers confirms that the 3-methyl substitution pattern yields a distinct analytical and synthetic profile .

Regioselectivity Conformational Control Medicinal Chemistry

Protecting Group Strategy: Boc vs. Cbz or Benzyl in Diazepane Synthesis

The Boc protecting group on this diazepane scaffold offers distinct advantages over other common protecting groups like Cbz or benzyl. In the context of multi-step syntheses, the Boc group can be selectively removed under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting base-labile groups or performing hydrogenolysis, which can be problematic for substrates containing alkenes or other reducible functionalities [1]. This orthogonal deprotection profile is a key reason why Boc-protected intermediates like (R)-1-Boc-3-methyl-[1,4]diazepane are preferred over Cbz-protected analogs for complex molecule construction [2].

Protecting Group Orthogonal Deprotection Synthetic Efficiency

Key Application Scenarios for (R)-1-Boc-3-methyl-[1,4]diazepane Procurement


Asymmetric Synthesis and Chiral Ligand Development

This (R)-configured building block is procured for the construction of chiral ligands and catalysts. Its rigid 1,4-diazepane ring, combined with the defined (R)-stereocenter, provides a well-defined three-dimensional scaffold for inducing asymmetry in metal-catalyzed reactions such as hydrogenation, epoxidation, and cross-coupling [1].

Structure-Activity Relationship (SAR) Studies of Rho-Kinase Inhibitors

Given that the (S)-enantiomer is a key intermediate for the drug K-115, the (R)-enantiomer is an essential procurement item for comparative SAR studies. Researchers use it to assess the stereochemical dependence of target binding and to explore the activity of diastereomeric analogs .

Synthesis of Conformationally Constrained Peptidomimetics

The 1,4-diazepane core is a privileged scaffold in medicinal chemistry for mimicking peptide beta-turns and other secondary structures. The (R)-3-methyl substitution pattern is specifically selected to control the conformation of the resulting peptidomimetic, influencing its biological activity and metabolic stability [2].

Preparation of Diverse Heterocyclic Libraries

This Boc-protected intermediate is a versatile starting point for the parallel synthesis of diverse heterocyclic libraries. The Boc group allows for selective functionalization of the secondary amine after deprotection, enabling rapid diversification of the core scaffold for high-throughput screening campaigns [3].

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